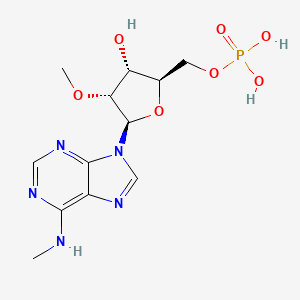
Fialuridine-15N2,13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fialuridine-15N2,13C is a nucleoside analog with antiviral properties, specifically targeting hepatitis B virus. It is a modified version of fialuridine, incorporating isotopes of nitrogen and carbon, which makes it useful in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of Fialuridine-15N2,13C involves the incorporation of isotopically labeled nitrogen and carbon into the fialuridine molecule. The synthetic route typically starts with the preparation of the labeled pyrimidine base, followed by the attachment of the sugar moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions . Industrial production methods are similar but scaled up to meet the demand for research purposes.
Chemical Reactions Analysis
Fialuridine-15N2,13C undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Fialuridine-15N2,13C is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Researchers use it to investigate the mechanisms of viral replication and the effects of antiviral agents.
Medicine: It is employed in the development and testing of new antiviral drugs, especially for hepatitis B.
Industry: The compound is used in the production of diagnostic tools and in the study of drug metabolism.
Mechanism of Action
Fialuridine-15N2,13C exerts its antiviral effects by inhibiting the replication of the hepatitis B virus. It is incorporated into the viral DNA by the viral polymerase, leading to chain termination and preventing the virus from replicating. The molecular targets include the viral DNA polymerase and the pathways involved in DNA synthesis .
Comparison with Similar Compounds
Fialuridine-15N2,13C is unique due to its isotopic labeling, which makes it particularly useful for research purposes. Similar compounds include:
Fialuridine: The non-labeled version of the compound.
Lamivudine: Another nucleoside analog used to treat hepatitis B.
Entecavir: A more potent antiviral agent for hepatitis B.
This compound stands out due to its specific application in research involving isotopic tracing and its effectiveness in studying viral replication mechanisms .
Properties
Molecular Formula |
C9H10FIN2O5 |
|---|---|
Molecular Weight |
375.07 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1/i9+1,12+1,13+1 |
InChI Key |
IPVFGAYTKQKGBM-FALYIKKFSA-N |
Isomeric SMILES |
C1=C(C(=O)[15NH][13C](=O)[15N]1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)I |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)
![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)
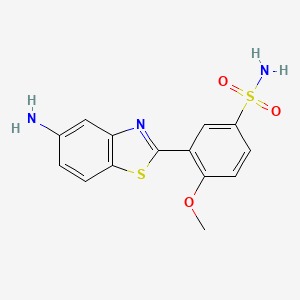
![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
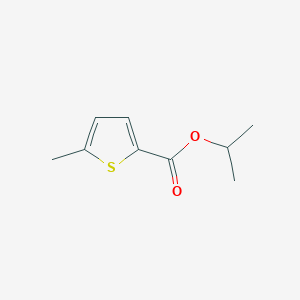
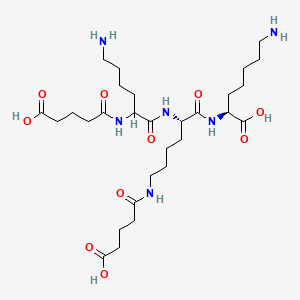

![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
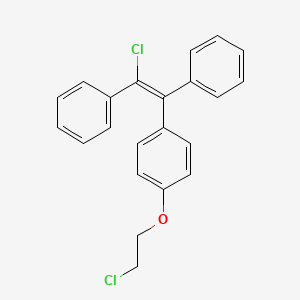
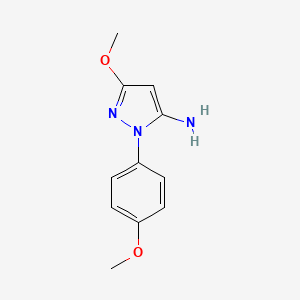
![1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate](/img/structure/B13865300.png)
![(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
